molecular formula C6H2N4O7 B12535385 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one CAS No. 658081-37-9

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one

Cat. No.: B12535385
CAS No.: 658081-37-9
M. Wt: 242.10 g/mol
InChI Key: CYNJUIRAAIQKEK-UHFFFAOYSA-N
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Description

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzoxadiazoles, which are characterized by a benzene ring fused with an oxadiazole ring. The presence of nitro groups and an oxo group in its structure makes it a compound of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one typically involves the nitration of a suitable precursor compound. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

    Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 4,6-diamino-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one.

    Substitution: Formation of substituted benzoxadiazoles with various functional groups.

    Oxidation: Formation of higher oxidation state compounds or ring-cleavage products.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, dyes, and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The oxo group may also play a role in binding to specific sites on target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dinitrobenzoxazole: Similar structure but lacks the oxo group.

    4,6-Dinitrobenzothiazole: Contains a sulfur atom in place of the oxygen in the oxadiazole ring.

    4,6-Dinitrobenzimidazole: Contains a nitrogen atom in place of the oxygen in the oxadiazole ring.

Uniqueness

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one is unique due to the presence of both nitro and oxo groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

658081-37-9

Molecular Formula

C6H2N4O7

Molecular Weight

242.10 g/mol

IUPAC Name

4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-ol

InChI

InChI=1S/C6H2N4O7/c11-6-3(8(12)13)1-2-4(5(6)9(14)15)7-17-10(2)16/h1,11H

InChI Key

CYNJUIRAAIQKEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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